molecular formula C15H13N3O B8789398 4-[(2-Methylquinazolin-4-yl)amino]phenol CAS No. 72700-24-4

4-[(2-Methylquinazolin-4-yl)amino]phenol

Cat. No.: B8789398
CAS No.: 72700-24-4
M. Wt: 251.28 g/mol
InChI Key: BUKSFPYVAMAJSY-UHFFFAOYSA-N
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Description

4-[(2-Methylquinazolin-4-yl)amino]phenol (CAS: 827031-26-5) is a quinazoline derivative characterized by a 2-methyl-substituted quinazoline core linked to a phenol group via an amino bridge. Its molecular formula is C₁₆H₁₅N₃O, with a molecular weight of 265.31 g/mol . This compound is of interest due to its structural similarity to pharmacologically active quinazoline derivatives, such as kinase inhibitors and antimicrobial agents.

Properties

CAS No.

72700-24-4

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-[(2-methylquinazolin-4-yl)amino]phenol

InChI

InChI=1S/C15H13N3O/c1-10-16-14-5-3-2-4-13(14)15(17-10)18-11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,16,17,18)

InChI Key

BUKSFPYVAMAJSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The quinazoline scaffold is highly versatile, with modifications at the 2-, 4-, 6-, and 7-positions significantly altering physicochemical and biological properties. Below is a comparison of key analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
4-[(2-Methylquinazolin-4-yl)amino]phenol 2-CH₃ on quinazoline; -NH-PhOH linkage 265.31 Quinazoline, phenol, amino bridge
4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol 6,7-OCH₃ on quinazoline 297.31 Methoxy groups, phenol
4-{[6,7-Dibromo-2-(morpholin-4-yl)quinazolin-4-yl]amino}phenol 6,7-Br; 2-morpholinyl ~545.5 Bromo, morpholine, phenol
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol 3-Cl,4-F on phenyl; 7-OCH₃, 6-OH ~350.7 Halogens, methoxy, hydroxyl

Key Observations :

  • Methoxy Groups : The dimethoxy derivative (C₁₆H₁₅N₃O₃) exhibits increased molecular weight and polarity compared to the target compound, likely enhancing aqueous solubility .
  • Halogen Substituents : Bromo and chloro groups (e.g., in and ) increase molecular weight and may enhance binding affinity via hydrophobic interactions or halogen bonding .

Physicochemical Properties

Thermal Stability and Melting Points:
  • This compound: No direct melting point data is available, but analogs like 4-{[6,7-Dibromo-2-(morpholin-4-yl)quinazolin-4-yl]amino}phenol melt at 224–226°C .
  • Azomethine Derivatives: Schiff bases such as 4-[4-(4-nitrobenzylideneiminophenylene)phenyleneimino methylidene]phenol melt at 213–215°C, with decomposition at 256°C .
Spectral Data:
  • IR Spectroscopy: The target compound’s amino bridge would show N-H stretches (~1670 cm⁻¹), similar to ’s tertiary amine (1350 cm⁻¹ for C-N) .
  • NMR: Aromatic protons in the quinazoline and phenol rings typically appear between δ 6.20–7.50 ppm .

Key Trends :

  • High yields (>95%) are achievable with optimized conditions, such as isopropanol at 85°C for dimethoxy derivatives .
  • Bromination steps () reduce yields (70%) due to steric and electronic challenges .

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